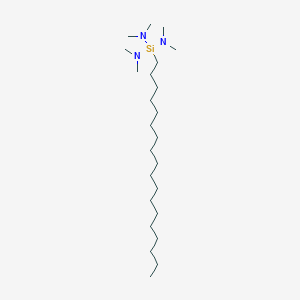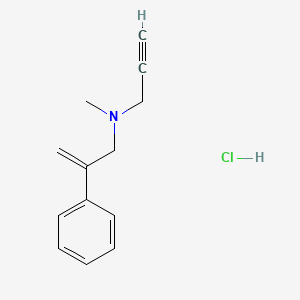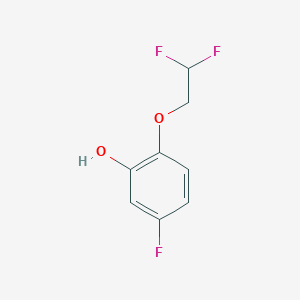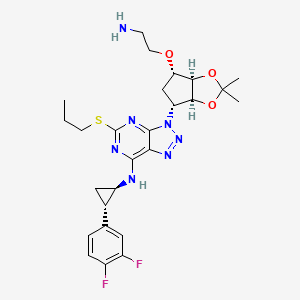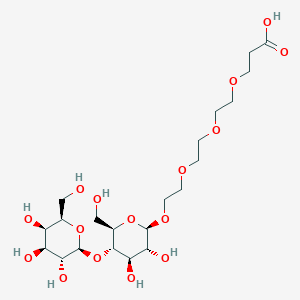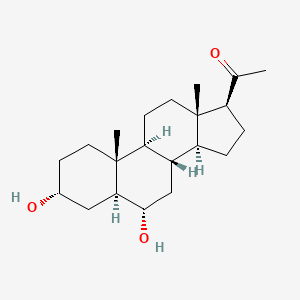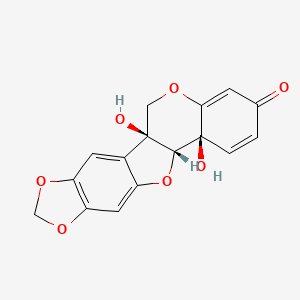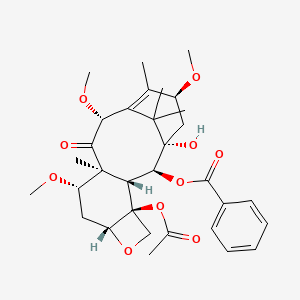
10-Deacetyl-7,10,13-trimethyl Baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Genus Taxus). This compound is significant due to its role as a precursor in the synthesis of paclitaxel and other anti-cancer molecules . It is a colorless solid with a molecular formula of C32H42O10 and a molar mass of 586.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Deacetyl-7,10,13-trimethyl Baccatin III is synthesized from 10-Deacetyl Baccatin III through a series of chemical reactionsThe reaction conditions typically include the use of organic solvents such as methanol and reagents like acetyl-CoA .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from yew tree biomass followed by chemical modification. The process is optimized to maximize yield and purity, often involving chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
10-Deacetyl-7,10,13-trimethyl Baccatin III undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of paclitaxel and other related compounds .
Scientific Research Applications
10-Deacetyl-7,10,13-trimethyl Baccatin III has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxanes.
Medicine: Key intermediate in the production of anti-cancer drugs like paclitaxel.
Industry: Utilized in the development of novel pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 10-Deacetyl-7,10,13-trimethyl Baccatin III involves its conversion to paclitaxel, which stabilizes microtubules and inhibits cell division. This action targets rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The molecular pathways involved include the inhibition of microtubule depolymerization and the activation of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 10-Deacetyl Baccatin III
- Baccatin III
- 7-Epi-10-Deacetyl Baccatin III
- 10-Deacetyl Baccatin V
- 10-Deacetyl Baccatin VI
Uniqueness
10-Deacetyl-7,10,13-trimethyl Baccatin III is unique due to its specific methylation pattern, which enhances its utility as a precursor in the synthesis of paclitaxel and other anti-cancer agents. This compound’s structural modifications provide distinct advantages in terms of reactivity and selectivity in chemical synthesis .
Properties
Molecular Formula |
C32H42O10 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
InChI Key |
BTELCIXZLACDFF-JEODMRCNSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





